![molecular formula C16H14O4S B3051924 2,2'-Sulfonylbis(1-phenylethanone) CAS No. 3708-08-5](/img/structure/B3051924.png)
2,2'-Sulfonylbis(1-phenylethanone)
Overview
Description
2,2'-Sulfonylbis(1-phenylethanone), also known as bis(phenylsulfonyl)methane, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone. The purpose of
Scientific Research Applications
Luminescent Materials
Compounds containing carbazole and sulfone groups, such as 2,2’-Sulfonylbis(1-phenylethanone), exhibit strong ultraviolet-fluorescent emission in the solid state at room temperature . They are expected to be good luminescent materials .
Optoelectronic Materials
The combination of carbazole and sulfone groups in 2,2’-Sulfonylbis(1-phenylethanone) has great potential in the field of optoelectronic materials . The sulfone group has strong absorption characteristics, and the carbazole group is electron-rich, forming D-δ-A-type symmetrical molecules .
Thermal Stability
The molecules of 2,2’-Sulfonylbis(1-phenylethanone) have high thermal stability . This makes them suitable for applications that require materials to withstand high temperatures .
Fuel Cell Membranes
Poly(arylene ether sulfone)s, which can be synthesized from 2,2’-Sulfonylbis(1-phenylethanone), have been investigated for their potential as fuel cell membranes . The sulfonation degree on these polymers affects their molecular weight, thermal stability, and proton conductivity .
Mechanism of Action
Target of Action
Mode of Action
It is known that the compound has unique structure and properties that make it an attractive candidate for developing new pharmaceutical compounds. The exact interaction with its targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
2-phenacylsulfonyl-1-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKWVJFIXGRKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292387 | |
Record name | 2,2'-sulfonylbis(1-phenylethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Sulfonylbis(1-phenylethanone) | |
CAS RN |
3708-08-5 | |
Record name | NSC82224 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-sulfonylbis(1-phenylethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.